Butyl 4-iodobenzoate
Description
Significance as a Versatile Synthetic Intermediate
The versatility of Butyl 4-iodobenzoate (B1621894) as a synthetic intermediate stems from the reactivity of its two main functional groups: the iodo group and the butyl ester. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
Key reactions where Butyl 4-iodobenzoate serves as a crucial intermediate include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a cornerstone of modern synthesis. This compound is an effective coupling partner with various boronic acids to form biaryl compounds, which are important structural motifs in many pharmaceuticals and materials. smolecule.comresearchgate.netresearchgate.net The reactivity of aryl halides in Suzuki-Miyaura coupling follows the order: R-I > R-Br > R-Cl, making iodo-compounds like this compound highly reactive substrates. researchgate.net
Heck Reaction: In this palladium-catalyzed reaction, an unsaturated halide (like this compound) reacts with an alkene to form a substituted alkene. academie-sciences.frresearchgate.net This reaction is a powerful tool for creating carbon-carbon bonds and has been utilized in the synthesis of complex molecules. rsc.org Electron-deficient aryl iodides often exhibit good reactivity in Heck reactions. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. thieme-connect.comwikipedia.org this compound can be used to introduce an alkynyl group onto the benzene (B151609) ring, a common strategy in the synthesis of natural products and functional materials. wikidoc.org
Other Coupling Reactions: The reactivity of the C-I bond also allows for participation in other coupling reactions, such as those involving organotin reagents (Stille coupling) and organozinc reagents (Negishi coupling).
The butyl ester group, while generally less reactive, can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This provides another handle for further functionalization, such as amide bond formation. The tert-butyl ester variant, in particular, is a useful protecting group that can be removed under mild acidic conditions. smolecule.com
Role as a Building Block in Complex Molecular Architectures
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. cymitquimica.com this compound fits this description perfectly, as it provides a stable and reactive scaffold upon which to build intricate molecular frameworks. pharmaffiliates.comchemicalbook.com
The strategic placement of the iodo and ester groups allows for sequential and site-selective modifications. For instance, the iodo group can be transformed via a cross-coupling reaction first, followed by modification of the ester group, or vice versa. This controlled, stepwise approach is essential in the total synthesis of complex natural products and the design of novel drug candidates.
For example, derivatives of this compound have been used in the synthesis of piperine (B192125) derivatives with potential antimicrobial activity. scielo.br In another instance, a related compound, methyl 4-iodobenzoate, was used in the synthesis of a dual inhibitor of discoidin domain receptors, which are implicated in various diseases. acs.org These examples highlight how the core structure of 4-iodobenzoates can be elaborated into biologically active molecules. The ability to participate in a variety of powerful C-C bond-forming reactions makes this compound an invaluable tool for chemists seeking to construct complex and functionally diverse molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13IO2 |
|---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
butyl 4-iodobenzoate |
InChI |
InChI=1S/C11H13IO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 |
InChI Key |
RKWIFNGCDQGWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for Butyl 4 Iodobenzoate and Analogous Derivatives
Conventional Esterification Approaches for Butyl 4-iodobenzoate (B1621894) Synthesis
The primary and most conventional method for synthesizing Butyl 4-iodobenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 4-iodobenzoic acid with n-butanol. The reaction is an equilibrium process where the alcohol, typically used in excess to serve as the solvent, reacts with the carboxylic acid to form the ester and water. scispace.comresearchgate.net
The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen: An acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of 4-iodobenzoic acid. This activation increases the electrophilicity of the carbonyl carbon. scispace.comnih.gov
Nucleophilic attack: A molecule of butanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. nih.gov
Proton transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, resulting in a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. scispace.com
To drive the equilibrium towards the product side and achieve higher yields, water is typically removed from the reaction mixture as it forms, often through azeotropic distillation using a Dean-Stark apparatus. researchgate.net Studies have shown that reaction conditions such as temperature and catalyst concentration significantly impact the yield. For instance, microwave-assisted Fischer esterification has been demonstrated as an efficient method, significantly reducing reaction times while achieving high yields. In a study on substituted benzoic acids, primary alcohols like butanol gave the highest yield (98%) under optimized microwave conditions at 130°C. beilstein-journals.org
Preparation Strategies for Related Alkyl 4-iodobenzoate Compounds
The synthesis of other alkyl 4-iodobenzoates follows similar principles, though the specific reagents and conditions may vary depending on the alcohol's structure.
Methyl 4-iodobenzoate: This analog is readily prepared via the Fischer esterification of 4-iodobenzoic acid with methanol, using a standard acid catalyst. acs.org The reaction is straightforward due to the high reactivity of the primary alcohol, methanol.
Tert-butyl 4-iodobenzoate: The synthesis of this ester is more complex due to the steric hindrance and instability of the tert-butyl cation under strongly acidic conditions typical of Fischer esterification. Therefore, alternative methods are employed:
From 4-iodobenzoyl chloride: A common route involves first converting 4-iodobenzoic acid to its more reactive acid chloride derivative, 4-iodobenzoyl chloride, using a reagent like thionyl chloride (SOCl₂). The resulting 4-iodobenzoyl chloride is then reacted with potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF) to yield tert-butyl 4-iodobenzoate.
From 4-iodobenzoic acid and isobutylene: Another method involves the direct reaction of 4-iodobenzoic acid with 2-methyl-1-propene (isobutylene) in the presence of an acid catalyst, which can produce the tert-butyl ester in high yield. wikipedia.org
The table below summarizes the different synthetic approaches for various alkyl 4-iodobenzoates.
| Ester Product | Starting Carboxylic Acid | Alcohol/Reagent | Catalyst/Conditions | Yield |
| This compound | 4-Iodobenzoic Acid | n-Butanol | H₂SO₄, Microwave (130°C) | 98% beilstein-journals.org |
| Methyl 4-iodobenzoate | 4-Iodobenzoic Acid | Methanol | Acid Catalyst (Fischer Esterification) | N/A |
| tert-Butyl 4-iodobenzoate | 4-Iodobenzoic Acid | 2-Methyl-1-propene | Acid Catalyst | 88% wikipedia.org |
| tert-Butyl 4-iodobenzoate | 4-Iodobenzoyl Chloride | Potassium tert-butoxide | Tetrahydrofuran | N/A |
Advanced Synthetic Routes Incorporating this compound Derivatives
The aryl-iodide moiety in this compound and its derivatives makes them valuable substrates for a variety of advanced organic transformations, enabling the construction of complex molecular architectures.
Kharasch-Sosnovsky Reaction Pathways for Alkenyl Iodobenzoates
The Kharasch-Sosnovsky reaction is a copper-catalyzed allylic oxidation of alkenes that forms allylic esters. wikipedia.orgwenxuecity.com The reaction typically uses a peroxide, most commonly a peroxy ester like tert-butyl peroxybenzoate, as the oxidant in the presence of a copper(I) salt. researchgate.netvander-lingen.nl
The generally accepted mechanism involves a radical pathway:
The Cu(I) catalyst reacts with the peroxy ester, leading to the homolytic cleavage of the O-O bond. This forms a Cu(II) species and a tert-butoxyl radical. vander-lingen.nl
The tert-butoxyl radical abstracts an allylic hydrogen from the alkene substrate, generating an allyl radical and tert-butanol.
The allyl radical then combines with the Cu(II) carboxylate species to form a Cu(III) intermediate. vander-lingen.nl
This intermediate undergoes reductive elimination to yield the final allylic ester product and regenerate the Cu(I) catalyst. wikipedia.org
While direct use of this compound is not typical, a peroxy ester derived from 4-iodobenzoic acid (e.g., tert-butyl peroxy-4-iodobenzoate) could serve as the oxidant. This would allow for the direct installation of a 4-iodobenzoate group at the allylic position of an alkene, producing alkenyl 4-iodobenzoates. This transformation is valuable for introducing both an ester functionality and a reactive aryl iodide handle for subsequent cross-coupling reactions. The reaction is noted for its ability to functionalize C-H bonds and can be rendered asymmetric through the use of chiral ligands. wikipedia.orgwenxuecity.com
Tandem Reaction Sequences (e.g., C–H Borylation–Suzuki–Miyaura Cross-Coupling) Utilizing Iodobenzoates
Iodobenzoate esters are excellent substrates for tandem reactions, particularly those combining borylation and cross-coupling. researchgate.net The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov The high reactivity of the carbon-iodine bond in compounds like this compound makes them ideal partners in this reaction.
A highly efficient "one-pot" strategy involves a tandem borylation/Suzuki-Miyaura coupling sequence. rsc.org
Borylation: An aryl iodide, such as an alkyl 4-iodobenzoate, can be converted into an arylboronic ester. This can be achieved through various methods, including palladium-catalyzed cross-coupling with a diboron (B99234) reagent or through an aminoborylation reaction using a dialkylaminoborane. nih.govrsc.orgnih.gov
Suzuki-Miyaura Coupling: Without isolating the intermediate arylboronic ester, a second aryl halide and a base are added to the reaction mixture. The same palladium catalyst, or a newly added one, facilitates the cross-coupling between the in-situ generated iodobenzoate-derived boronic ester and the second aryl halide. nih.gov
This tandem approach provides a streamlined synthesis of unsymmetrical biaryl compounds, which are important structures in medicinal chemistry and materials science. nih.govnih.gov The ability to perform these sequential reactions in a single vessel enhances efficiency by avoiding intermediate purification steps. researchgate.net
Photocatalyzed Synthetic Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for activating stable chemical bonds under mild conditions. Aryl iodides, including iodobenzoate esters, are excellent substrates for these transformations because the carbon-iodine bond can be readily cleaved upon receiving an electron. mdpi.comresearchgate.net
The general mechanism involves a photocatalyst (often a ruthenium or iridium complex) that, upon excitation by visible light, becomes a potent single-electron donor or acceptor. mdpi.comresearchgate.net In the case of aryl iodides, the process typically follows a reductive quenching cycle:
The excited photocatalyst transfers an electron to the aryl iodide (e.g., this compound). beilstein-journals.org
This generates a radical anion, which rapidly decomposes, cleaving the C-I bond to release an iodide ion and a highly reactive aryl radical. mdpi.comrsc.org
This aryl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, cyclization onto a nearby double bond, or addition to an aromatic ring (Meerwein arylation). beilstein-journals.orgrsc.org
This strategy allows for the generation of aryl radicals from unactivated aryl iodides under exceptionally mild conditions, avoiding the use of harsh reagents. scispace.comresearchgate.net
Ullmann Reaction in the Synthesis of Related Carbazoles
The Ullmann reaction, or Ullmann condensation, is a classic method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, traditionally involving the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. rsc.org Modern variations of this reaction have been developed to proceed under milder conditions, sometimes incorporating photoredox catalysis. nih.govacs.org
Alkyl 4-iodobenzoates can serve as the aryl halide component in an Ullmann-type C-N coupling to synthesize N-aryl carbazoles. In this process, an iodobenzoate ester is reacted with a carbazole (B46965) derivative in the presence of a copper catalyst and a suitable base. rsc.org Recent advancements have shown that combining a copper catalyst with an iridium-based photocatalyst under blue LED irradiation can facilitate this C-N cross-coupling under mild conditions. nih.govacs.org This dual catalytic system merges the bond-forming capability of copper with the gentle activation provided by visible-light photocatalysis. The reaction is effective for coupling various carbazole derivatives with a range of aryl iodides. nih.govacs.org This provides a powerful route to functionalized carbazoles, which are important motifs in materials science and pharmaceuticals.
Control of Reaction Conditions in Iodobenzoate Synthesis
The successful synthesis of this compound and related compounds hinges on the precise control of several reaction parameters. The optimization of these conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring high purity. Key factors include the choice and concentration of catalysts, reaction temperature, the nature of reactants, and reaction duration.
Influence of Catalysts and Temperature: Acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), are fundamental to the Fischer esterification process, as they activate the carboxylic acid toward nucleophilic attack. numberanalytics.commasterorganicchemistry.com The quantity of the catalyst is a parameter that can be adjusted to optimize the reaction. usm.my Temperature plays a significant role in the reaction kinetics. For example, in a microwave-assisted esterification of a substituted benzoic acid, increasing the temperature to 130°C was found to be optimal. usm.my Other syntheses of iodobenzoate derivatives are also performed under carefully controlled thermal conditions, often in the range of 60-80°C, to achieve high yields while preventing unwanted side reactions or degradation.
Role of Reactants and Reaction Time: The structure of the alcohol reactant significantly affects the esterification outcome. Primary alcohols, like butanol, generally exhibit higher reactivity and provide better yields compared to more sterically hindered secondary and tertiary alcohols. usm.my In many preparations, the alcohol also functions as the solvent and is used in a large excess to drive the reaction equilibrium toward the ester product, in accordance with Le Chatelier's principle. masterorganicchemistry.commasterorganicchemistry.com
The duration of the reaction is another critical variable that is optimized to ensure the reaction proceeds to completion. Modern techniques, such as microwave-assisted synthesis, have been shown to reduce reaction times drastically; for instance, an optimized protocol for a butyl ester synthesis was completed in a total irradiation time of just 15 minutes. usm.my In contrast, other conventional preparations may require several hours of reaction time to achieve comparable yields. mdpi.comgoogle.com
The following table presents research findings on the synthesis of various iodobenzoate derivatives, illustrating the impact of differing reaction conditions on the outcome.
Table 1: Research Findings on the Synthesis of Iodobenzoate Derivatives
| Compound | Starting Material(s) | Catalyst / Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Butyl 4-fluoro-3-nitrobenzoate | 4-Fluoro-3-nitrobenzoic acid, Butanol | H₂SO₄ | Butanol | 130 (Microwave) | 15 min | 98% | usm.my |
| tert-butyl 4-iodobenzoate | 4-Iodobenzonitrile | TBHP, 4Å MS | Acetonitrile | 60 | 16 h | 69% | rsc.org |
| Methyl-4-iodobenzoate Derivative | Methyl-4-iodobenzoate, 1,3,5-trimethoxybenzene | m-CPBA, TsOH·H₂O | Acetonitrile | 75 | 30 min | 88% | orgsyn.org |
This careful manipulation of reaction parameters is essential for the efficient and high-yielding synthesis of this compound and its chemical relatives.
Reaction Chemistry and Mechanistic Elucidation of Butyl 4 Iodobenzoate
Halogen Atom Reactivity in Cross-Coupling Transformations
The iodine atom of butyl 4-iodobenzoate (B1621894) is a key reactive site, particularly in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in such transformations, making it a valuable precursor for the formation of new carbon-carbon and carbon-heteroatom bonds.
The initial and often rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent transition metal center. libretexts.org For butyl 4-iodobenzoate, this involves the insertion of a metal, such as palladium(0) or nickel(0), into the carbon-iodine bond.
The kinetics of this process are significantly influenced by the electronic properties of the aryl halide. The presence of the electron-withdrawing butyl ester group in the para position of this compound has a notable effect. Electron-withdrawing groups generally accelerate the rate of oxidative addition by lowering the electron density on the aromatic ring, making the ipso-carbon more electrophilic and thus more susceptible to attack by the electron-rich metal center. nih.gov
This electronic influence can be quantified using Hammett plots, which correlate the reaction rates of a series of para-substituted aryl halides with the electronic parameter (σp) of the substituent. For oxidative addition reactions, a positive ρ value is typically observed, indicating that electron-withdrawing groups enhance the reaction rate. nih.govnih.gov While a specific Hammett study for this compound is not detailed, the general trend for para-substituted aryl halides provides a strong predictive framework for its reactivity. nih.gov
Below is a table illustrating the general trend of relative oxidative addition rates for para-substituted aryl bromides, which is analogous to the trend expected for aryl iodides like this compound.
| Substituent (Y) in 4-Y-C₆H₄Br | Hammett Parameter (σp) | Relative Rate of Oxidative Addition |
| -OCH₃ | -0.27 | Slower |
| -CH₃ | -0.17 | Slower |
| -H | 0 | Reference |
| -Cl | 0.23 | Faster |
| -CO₂R | ~0.45 | Faster |
| -NO₂ | 0.78 | Fastest |
This table provides a qualitative representation of the expected trend based on the electronic effects of substituents.
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for C-C bond formation, directly coupling two different electrophiles. wisc.edu In the case of this compound (an aryl halide) coupling with an alkyl halide, the mechanism is distinct from traditional cross-coupling reactions that involve an organometallic nucleophile. nih.gov
The proposed catalytic cycle generally involves the following key steps: wisc.edunih.gov
Selective Oxidative Addition : A low-valent nickel(0) species, often ligated by a bipyridine-type ligand, selectively reacts with the more reactive electrophile, this compound, over the alkyl halide. This oxidative addition forms an arylnickel(II) intermediate. nih.gov
Radical Formation : The arylnickel(II) species does not directly react with the second electrophile. Instead, a radical chain mechanism is often initiated. nih.gov An alkyl radical is generated from the alkyl halide, a process that can be facilitated by the nickel catalyst.
Radical Capture : The arylnickel(II) intermediate captures the alkyl radical to form a diorganonickel(III) species.
Reductive Elimination : This high-valent nickel intermediate then undergoes rapid reductive elimination to form the desired cross-coupled product and a nickel(I) species.
Catalyst Regeneration : The nickel(I) species is subsequently reduced back to the active nickel(0) catalyst by a stoichiometric reductant (e.g., zinc or manganese metal), completing the catalytic cycle. oaepublish.com
This radical-based mechanism explains the observed cross-selectivity, which is governed by the selective initial oxidative addition and the selective formation of the alkyl radical. nih.gov
The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that couples an organohalide with an organozinc reagent. wikipedia.org For this compound, this reaction provides an efficient route to introduce a variety of organic substituents at the 4-position. The generally accepted mechanism proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. wikipedia.orgnobelprize.org
The key steps in the palladium-catalyzed Negishi coupling of this compound are:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of this compound to a palladium(0) complex (typically bearing phosphine (B1218219) ligands). This step forms a square planar arylpalladium(II) iodide complex. wikipedia.orgnobelprize.org The reactivity order for the halide is I > Br > Cl. wikipedia.org
Transmetalation : The organozinc reagent (R-ZnX) then transfers its organic group (R) to the palladium(II) center, displacing the iodide. This step is called transmetalation and results in a diorganopalladium(II) complex. wikipedia.orgnobelprize.org
Reductive Elimination : The final step is reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnobelprize.org
Ester Group Chemical Transformations
The butyl ester group of this compound is also amenable to a range of chemical transformations, primarily involving cleavage of the ester linkage or substitution at the acyl carbon.
The ester group can be cleaved to yield the corresponding carboxylic acid (4-iodobenzoic acid) and butanol through hydrolysis. This can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol yield the carboxylic acid. This reaction is reversible. chemguide.co.uk
Base-Promoted Hydrolysis (Saponification) : This is a common and irreversible method for ester cleavage. The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the butoxide leaving group yields the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid. masterorganicchemistry.com
The ester group of this compound can undergo nucleophilic acyl substitution, where the butoxy group (-OBu) is replaced by another nucleophile. This allows for the conversion of the ester into other carboxylic acid derivatives. libretexts.orguomustansiriyah.edu.iq
The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process: masterorganicchemistry.com
Nucleophilic Addition : A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the butoxide as a leaving group.
Examples of acyl group substitutions for this compound include:
Amidation : Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide (4-iodobenzamide or an N-substituted derivative).
Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can replace the butyl group with another alkyl or aryl group, forming a new ester.
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. vanderbilt.edu This places esters at a moderate level of reactivity, allowing for their conversion to less reactive derivatives like amides.
Radical Reaction Mechanisms in Iodobenzoate Systems
The carbon-iodine bond in iodobenzoate systems, including this compound, is susceptible to homolytic cleavage, making it a participant in various radical reaction mechanisms. The relative weakness of the C-I bond facilitates the formation of aryl radical intermediates under specific conditions, such as exposure to heat, light, or radical initiators. reddit.com These radicals are pivotal in a range of transformations that are distinct from classical polar reactions.
Radical Aromatic Substitution Processes
One of the key radical pathways for aryl iodides is the radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.org This multi-step process provides an alternative to traditional nucleophilic aromatic substitution (SNAr) and does not require the presence of strong deactivating groups on the aromatic ring. wikipedia.org
The SRN1 mechanism is initiated by the transfer of an electron to the aryl iodide, forming a radical anion. wikipedia.org This intermediate subsequently fragments, cleaving the C-I bond to produce an aryl radical and an iodide anion. wikipedia.org The newly formed aryl radical can then react with a nucleophile to generate a new radical anion. wikipedia.org This species propagates the chain reaction by transferring its electron to another molecule of the starting aryl iodide, yielding the final substituted product and regenerating the radical anion intermediate. wikipedia.org
The general steps of the SRN1 mechanism are outlined below:
Initiation: An electron is transferred from an initiator (e.g., a solvated electron from an alkali metal) to the aryl iodide to form a radical anion.
Propagation:
The radical anion fragments into an aryl radical and a halide anion.
The aryl radical reacts with a nucleophile to form a new radical anion.
This new radical anion transfers an electron to the original aryl iodide, forming the product and regenerating the initial radical anion to continue the chain.
Termination: The chain reaction can be terminated through various side reactions, such as the abstraction of a hydrogen atom by the aryl radical. wikipedia.org
A classic example illustrating this type of reactivity is the Sandmeyer reaction, which proceeds through a radical mechanism to convert aryl diazonium salts into aryl halides. wikipedia.orgyoutube.com While starting from a different precursor, it demonstrates the generation and reactivity of aryl radicals in substitution processes. Research by Bunnett and Kim in 1970 was pivotal in distinguishing the SRN1 mechanism from other pathways like those involving aryne intermediates. wikipedia.org
Peroxoate-Mediated Radical Chemistry
Peroxides and peroxy acids can play a significant role in the radical chemistry of iodoarenes. While direct peroxoate-mediated radical substitution on this compound is a specific area of study, the broader principles of interaction between iodine compounds and peroxides are well-documented. Iodine species can induce the decomposition of peroxides through single electron transfer (SET) mechanisms, generating alkoxy or alkyl peroxy radicals.
Furthermore, peracids like meta-chloroperoxybenzoic acid (mCPBA) are known to oxidize alkyl iodides to hypervalent iodine species (I(III) iodanes). ucl.ac.uk Although this particular reaction leads to an ionic intermediate, the interaction highlights the susceptibility of the iodine atom to oxidative processes which can be precursors to radical generation under different conditions. For instance, the thermal or photochemical decomposition of such hypervalent iodine compounds can lead to the formation of radical species. The interplay between aryl iodides and radical oxygen species is a key aspect of certain electrochemical reactions where molecular oxygen initiates a redox relay to generate carbon-centered radicals from alkyl iodides. ucl.ac.uknih.govresearchgate.net
Reactivity with Organometallic Reagents
This compound, as a representative aryl iodide, is a versatile substrate for reactions involving a wide array of organometallic reagents. The polarity and reactivity of the carbon-iodine bond make it an excellent electrophilic partner in cross-coupling and metal-halogen exchange reactions. fiveable.me
The reactivity of organometallic compounds varies significantly depending on the metal center. msu.edu For instance, organolithium and Grignard (organomagnesium) reagents are highly reactive due to the significant ionic character of their carbon-metal bonds, while organozinc and organomercury compounds exhibit reduced reactivity. msu.edu
A primary application of aryl iodides in this context is in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, replacing the iodine atom. fiveable.me Notable examples include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds.
Negishi Coupling: Reaction with organozinc compounds.
Stille Coupling: Reaction with organotin compounds.
Another important reaction is metal-halogen exchange, which is particularly efficient with highly reactive organometallic reagents like organolithiums. msu.edu In this process, the iodine atom is swapped with the metal atom from the organometallic reagent, generating a new aryllithium species and an alkyl iodide. This transformation effectively reverses the polarity of the aromatic carbon, turning it into a potent nucleophile that can then be used in subsequent reactions with various electrophiles. msu.edu
The table below summarizes the reactivity of aryl iodides with different classes of organometallic reagents.
| Organometallic Reagent Class | General Formula | Key Reaction Type | Description |
|---|---|---|---|
| Organolithium | R-Li | Metal-Halogen Exchange | A rapid reaction that exchanges the iodine atom for a lithium atom, forming a highly nucleophilic aryllithium reagent. |
| Grignard Reagents | R-MgX | Cross-Coupling (e.g., Kumada) / Metal-Halogen Exchange | Used in cross-coupling reactions and can also undergo metal-halogen exchange. Less reactive than organolithiums. |
| Organocuprates | R₂CuLi | Coupling Reactions | Used for forming C-C bonds, often with higher functional group tolerance compared to Grignard or organolithium reagents. |
| Organoboron Compounds | R-B(OR)₂ | Suzuki-Miyaura Coupling | A palladium-catalyzed reaction that is widely used for C-C bond formation due to its mild conditions and tolerance of various functional groups. |
| Organozinc Compounds | R-ZnX or R₂Zn | Negishi Coupling | A palladium- or nickel-catalyzed cross-coupling reaction known for its high reactivity and stereospecificity. |
| Organotin Compounds | R-SnR'₃ | Stille Coupling | A versatile palladium-catalyzed reaction for C-C bond formation, though the toxicity of tin reagents is a drawback. |
Strategies for Functionalization and Structural Modification
The iodine substituent of this compound serves as a versatile functional handle, enabling a wide range of structural modifications to the aromatic ring. The strategies for its functionalization primarily leverage the reactivity of the carbon-iodine bond. fiveable.me
Cross-Coupling Reactions: As detailed in the previous section, transition metal-catalyzed cross-coupling reactions are the cornerstone for modifying aryl iodides. fiveable.meucla.edu These methods allow for the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, by forming new carbon-carbon bonds. This versatility is crucial for building molecular complexity from a relatively simple starting material. fiveable.me
Nucleophilic Aromatic Substitution: The iodine atom is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. fiveable.me This allows for the introduction of heteroatom nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. fiveable.me
Formation of Organometallic Intermediates: Metal-halogen exchange, typically with organolithium reagents, converts the electrophilic aryl iodide into a nucleophilic aryllithium species. msu.edu This intermediate can then be trapped with a diverse range of electrophiles to introduce various functional groups.
Radical Reactions: As discussed in section 3.3, radical reactions provide another avenue for functionalization. For example, intramolecular radical cyclizations can be initiated from an alkyl iodide tethered to an aromatic system, leading to the formation of new ring structures. ucl.ac.uk
The table below provides a summary of common functionalization strategies for aryl iodides like this compound.
| Strategy | Reagents/Conditions | Transformation | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OR)₂, Pd catalyst, Base | C-I → C-Ar' | Aryl, Heteroaryl |
| Heck Reaction | Alkene, Pd catalyst, Base | C-I → C-alkenyl | Alkene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-I → C-alkynyl | Alkyne |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-I → C-N | Amine |
| Metal-Halogen Exchange | n-BuLi or t-BuLi, then Electrophile (E+) | C-I → C-Li → C-E | Varies (e.g., -COOH, -CHO, -R) |
| Carbonylation | CO, Pd catalyst, Nucleophile (e.g., ROH) | C-I → C(O)OR | Ester, Amide, Carboxylic Acid |
Catalysis in the Synthesis and Transformation of Butyl 4 Iodobenzoate
Transition Metal-Catalyzed Reactions
Transition metals play a pivotal role in activating the carbon-iodine bond of Butyl 4-iodobenzoate (B1621894), facilitating a range of cross-coupling and functionalization reactions.
Palladium-Catalyzed Processes (e.g., Suzuki-Miyaura, Sonogashira, Ullmann Homo-coupling)
Palladium catalysis is a cornerstone of modern organic synthesis, and it is extensively used for reactions involving aryl halides like Butyl 4-iodobenzoate. These reactions are fundamental for the construction of complex organic molecules. researchgate.netacs.org
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. researchgate.net In the context of this compound, it can be reacted with various arylboronic acids to produce biphenyl (B1667301) derivatives. researchgate.net Catalyst systems often consist of a palladium source, such as palladium(II) acetate (B1210297) or a preformed palladium complex, and a phosphine (B1218219) ligand. acs.orgacs.org The choice of ligand and reaction conditions is crucial for achieving high yields and turnover numbers. umich.edu For instance, the use of specific water-soluble phosphine ligands allows these reactions to be performed in aqueous media, enhancing the sustainability of the process. rsc.org
The Sonogashira coupling provides a reliable route to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide. scielo.br this compound can be coupled with various alkynes using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base. rsc.orgscielo.br This reaction is instrumental in the synthesis of conjugated enynes and other valuable organic building blocks. scielo.br
The Ullmann homo-coupling is a reaction that couples two molecules of an aryl halide to form a biaryl compound. While traditionally a copper-mediated reaction, palladium-catalyzed versions have been developed. This reaction can lead to the formation of symmetrical biaryl structures from this compound.
Table 1: Examples of Palladium-Catalyzed Reactions with Aryl Halides
| Reaction Name | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd catalyst, Base | Biaryl |
| Sonogashira Coupling | Aryl halide, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |
| Heck Reaction | Aryl halide, Alkene | Pd catalyst, Base | Arylated alkene |
This table provides a generalized overview of common palladium-catalyzed cross-coupling reactions.
Nickel-Catalyzed Systems and Intermediates
Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as a powerful catalyst for cross-coupling reactions. acs.org Nickel-catalyzed systems have been successfully employed for the reductive cross-electrophile coupling of alkyl amine-derived radical precursors with aryl iodides, including methyl 4-iodobenzoate. acs.org These reactions often involve the in situ generation of a catalytically active Ni(0) species from a Ni(II) precatalyst. mdpi.com
The study of reaction intermediates is crucial for understanding the mechanism and optimizing reaction conditions. Pulse radiolysis and spectroelectrochemistry have been used to generate and investigate low-valent nickel intermediates, such as [(dtbbpy)NiBr], which are relevant in cross-coupling reactions. osti.govprinceton.edu These studies have provided insights into fundamental steps like comproportionation and oxidative addition. osti.gov For example, in the reaction of ethyl 4-iodobenzoate, the rate of oxidative addition is sensitive to the electronic properties of the aryl iodide. osti.govprinceton.edu
Table 2: Nickel-Catalyzed Cross-Electrophile Coupling with Methyl 4-iodobenzoate
| Alkyl Amine Derivative | Product Yield (%) |
|---|---|
| 1-phenylbut-2-yl | Good |
| 2-heptyl | Good |
| Isopropyl | Good |
| sec-butyl | Good |
| 3-pentyl | Good |
| Cyclopentyl | Good |
| Cyclohexyl | Good |
| Cycloheptyl | Good |
Data adapted from a study on nickel-catalyzed electrochemical reductive cross-electrophile coupling. acs.org The term "Good" indicates efficient performance as reported in the study.
Copper-Catalyzed Transformations (e.g., in Kharasch-Sosnovsky reactions)
Copper catalysis is particularly relevant in the context of the Kharasch-Sosnovsky reaction, which involves the allylic C-H oxidation of olefins to form allylic esters. ias.ac.inwikipedia.org This reaction typically uses a copper salt as a catalyst and a peroxy ester, such as tert-butyl peroxybenzoate, as the oxidant. wikipedia.orgmdpi.com The synthesis of new alkenyl iodobenzoate derivatives has been achieved through the Kharasch-Sosnovsky reaction of alkenes with tert-butyl iodobenzoperoxoate in the presence of copper(I) iodide, affording good yields. ias.ac.in
The mechanism of the Kharasch-Sosnovsky reaction is believed to proceed through a radical pathway involving copper(I) and copper(II) species. wikipedia.org The reaction has been applied in the synthesis of various natural products and pharmaceuticals. ias.ac.in Recent advancements have focused on developing more efficient and sustainable catalytic systems, including the use of novel copper complexes as catalysts. mdpi.compku.edu.cn
Iridium-Catalyzed C–H Activation and Borylation
Iridium-catalyzed C-H activation and borylation have become a powerful tool for the direct functionalization of aromatic compounds. umich.edu This method allows for the conversion of a C-H bond to a C-B bond, providing access to valuable arylboronate esters. orgsyn.org These esters are key intermediates in Suzuki-Miyaura coupling reactions. thieme-connect.de
The regioselectivity of iridium-catalyzed borylation is primarily governed by steric effects, with the reaction favoring the less hindered positions of the aromatic ring. umich.eduorgsyn.org The catalyst system typically consists of an iridium precursor, such as [Ir(OMe)(COD)]₂, and a bipyridine ligand. orgsyn.org This methodology has been applied to a wide range of substrates, including those with various functional groups. umich.eduorgsyn.org For instance, a one-pot tandem C-H borylation–Suzuki–Miyaura cross-coupling sequence has been developed using methyl tert-butyl ether as a solvent, allowing for the efficient synthesis of biaryls from arenes and methyl 4-iodobenzoate. thieme-connect.de Recent research has also focused on designing new ligands to control the regioselectivity, achieving para-selective borylation of aromatic amides. nih.gov
Organocatalysis and Metal-Free Catalytic Systems
In addition to metal-based catalysts, organocatalysis has emerged as a powerful strategy in organic synthesis, offering a complementary and often more sustainable approach.
N-Heterocyclic Carbene (NHC) Catalysis
N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have found widespread use as both organocatalysts and ligands for transition metals. sigmaaldrich.comtcichemicals.com As organocatalysts, NHCs are known to catalyze reactions like the benzoin (B196080) condensation. chimicatechnoacta.ru
In the context of transition metal catalysis, NHCs are excellent ligands for various metals, including palladium, due to their strong σ-donating properties and steric bulk. tcichemicals.combeilstein-journals.org NHC-palladium complexes have shown high catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck-Mizoroki reactions. beilstein-journals.org For example, an [(NHC)Pd(allyl)I] complex has been used to catalyze the reaction between aryl halides and n-butyl acrylate. beilstein-journals.org The development of group 4 transition metal complexes with NHC ligands is also an active area of research, with potential applications in various organic transformations. rsc.org
Photocatalytic Approaches
The transformation of this compound and its methyl analog, methyl 4-iodobenzoate, has been a focal point in the advancement of photocatalytic methodologies. These approaches harness the energy of light to facilitate chemical reactions, often under mild conditions, providing a sustainable alternative to traditional thermal methods. rsc.org A prominent strategy involves dual catalytic systems, where a photocatalyst and a co-catalyst work in concert to achieve a desired transformation.
One such system employs a combination of a heterogeneous carbon nitride (CN) photocatalyst with a homogeneous nickel catalyst. acs.org This semi-heterogeneous dual catalysis has been successfully applied to esterification and thioetherification reactions using aryl halides like methyl 4-iodobenzoate. mpg.denih.gov In a typical esterification, a carbon nitride material, such as one prepared from urea (B33335) and oxamide (B166460) (CN-OA-m), absorbs visible light to energize a nickel-bipyridine complex. mpg.deresearchgate.net This energized complex then facilitates the cross-coupling of an aryl iodide with a carboxylic acid. researchgate.net For instance, the reaction between methyl 4-iodobenzoate and N-(tert-butoxycarbonyl)-proline (Boc-Pro-OH) proceeds efficiently under white LED irradiation, demonstrating the viability of this method. mpg.deresearchgate.net
The choice of photocatalyst is critical. Various graphitic carbon nitride (g-CN) materials have been screened, with a modified version, CN-OA-m, showing the highest activity in the esterification of methyl 4-iodobenzoate. mpg.de This enhanced performance is attributed to its improved optical absorption in the visible light spectrum. mpg.de Similarly, these dual catalytic systems are effective for C–S bond formation. The reaction of methyl 4-iodobenzoate with various thiols, including primary, secondary, tertiary, and aromatic thiols, yields the corresponding thioethers in moderate to good yields. nih.gov The reaction proceeds selectively for the aryl iodide over the analogous aryl bromide, which requires a more strongly reducing photocatalyst. nih.gov
Beyond carbon nitrides, other semiconductors like titanium dioxide (TiO2) have been utilized as recyclable and inexpensive heterogeneous photocatalysts. acs.org In a dual photoredox/nickel catalysis setup, P25 TiO2 can replace expensive iridium-based photocatalysts for the decarboxylative cross-coupling of alkyl carboxylic acids with aryl iodides. acs.org Furthermore, small molecule organic semiconductors have been shown to act as efficient visible-light-active photocatalysts for the reduction of aryl halides, including methyl 4-iodobenzoate, which then participate in C-C bond forming reactions. mpg.de
Table 1: Photocatalytic Transformations Involving Methyl 4-iodobenzoate
| Reaction Type | Aryl Halide | Coupling Partner | Photocatalyst | Co-Catalyst System | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|---|
| Esterification | Methyl 4-iodobenzoate | Boc-Pro-OH | CN-OA-m | NiCl₂·glyme, dtbbpy | DMSO | 96% | mpg.deresearchgate.net |
| Thioetherification | Methyl 4-iodobenzoate | Methyl 3-mercaptopropionate | CN-OA-m | NiBr₂·3H₂O, dtbbpy | MeCN | 79% | nih.gov |
| Thioetherification | Methyl 4-iodobenzoate | 2-Mercaptoethanol | CN-OA-m | NiBr₂·3H₂O, dtbbpy | MeCN | 68% | nih.gov |
| Decarboxylative Cross-Coupling | Methyl 4-iodobenzoate | Phenylacetic Acids | P25 TiO₂ | Nickel Catalyst | - | - | acs.org |
| C-C Coupling | Methyl 4-iodobenzoate | Furan | Th-BTz-Th | - | DMSO | 55% (conversion) | mpg.de |
Base-Mediated Reactions
Base-mediated reactions are fundamental to the synthesis and transformation of this compound and its derivatives. Bases play crucial roles as catalysts or stoichiometric reagents in a variety of reactions, including esterifications and cross-coupling reactions.
In the context of esterification, the choice between acid and base catalysis can significantly impact reaction outcomes. While acid catalysis using H₂SO₄ can achieve high yields, it may lead to iodobenzene (B50100) byproducts. Conversely, base-catalyzed esterification, for example using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF), can minimize side reactions and improve purity, although it requires stringent anhydrous conditions.
Bases are indispensable in many modern cross-coupling reactions. In the Suzuki-Miyaura coupling, a base is required to activate the boronic acid component. For the synthesis of an intermediate for a photocatalytic hydrogen-bonded organic framework (HOF), tert-butyl 4-iodobenzoate was coupled with a boronate ester using potassium phosphate (B84403) tribasic (K₃PO₄) as the base and a palladium catalyst. mdpi.comresearchgate.net Similarly, light-induced Ullmann homo-coupling of methyl 4-iodobenzoate to form dimethyl 4,4'-biphenyldicarboxylate (B8443884) is performed in the presence of caesium carbonate (Cs₂CO₃) as the base. rsc.orgrsc.org
The strength and nature of the base can also direct the reaction toward different pathways. The use of sodium hydride (NaH) with tert-butyl benzoates can lead to ester cleavage. thieme-connect.com In the case of tert-butyl 4-iodobenzoate, this base-mediated cleavage competes with other potential reactions. thieme-connect.com
Table 2: Examples of Base-Mediated Reactions
| Reaction Type | Substrate | Base | Catalyst System | Solvent | Product | Ref |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | tert-Butyl 4-iodobenzoate | K₃PO₄ | Pd(dppf)Cl₂ | DMF/H₂O | Perylene Intermediate (PTBE) | mdpi.comresearchgate.net |
| Ullmann Homo-Coupling | Methyl 4-iodobenzoate | Cs₂CO₃ | Pd@TiO₂ | THF | Dimethyl 4,4'-biphenyldicarboxylate | rsc.orgrsc.org |
| Esterification | 4-Iodobenzoic Acid Derivative | K₂CO₃ | - | DMF | Ester Product | |
| Ester Cleavage | tert-Butyl 4-iodobenzoate | NaH | - | - | Competing Reactions | thieme-connect.com |
Heterogeneous Catalysis for Extended Catalyst Performance
A primary advantage of heterogeneous catalysis is the ease of catalyst separation and potential for reuse, which aligns with the principles of green and sustainable chemistry. rsc.org However, a significant challenge is the deactivation of the catalyst over successive cycles. rsc.org Research involving this compound and its analogs has been instrumental in developing strategies to enhance catalyst longevity.
In the dual nickel/photocatalysis systems mentioned previously, the use of heterogeneous carbon nitride (CN-OA-m) allows for catalyst recycling. Studies on the esterification of methyl 4-iodobenzoate showed that the CN-OA-m catalyst could be recovered and reused for multiple cycles with only a slight decrease in activity. mpg.de Analysis of the used catalyst via techniques such as XRD, FTIR, and XPS revealed that after several runs, a reduction in yield could be attributed to the deposition of nickel species on the catalyst surface, which reduces the availability of active photocatalytic sites. mpg.de Despite this, the core structure and photocatalytic properties of the carbon nitride material remain largely unchanged. mpg.de
Table 3: Catalyst Reusability and Performance Extension
| Catalyst System | Reaction | Cycle | Yield/Conversion | Observation | Ref |
|---|---|---|---|---|---|
| CN-OA-m / Ni | Esterification | 1 | 96% | High initial activity. | mpg.de |
| CN-OA-m / Ni | Esterification | 2 | ~96% | No loss of activity. | mpg.de |
| CN-OA-m / Ni | Esterification | 3 | ~96% | No loss of activity. | mpg.de |
| CN-OA-m / Ni | Esterification | 4 | ~80% | Performance drops, likely due to Ni deposition. | mpg.de |
| Pd@TiO₂ | Sonogashira Coupling | 1 | ~75% | Good initial performance. | rsc.org |
| Pd@TiO₂ | Sonogashira Coupling | 2 | ~25% | Significant drop in performance. | rsc.org |
| Pd@TiO₂ | Sonogashira (after Ullmann rotation) | 6 | ~80% | Activity is restored by reaction rotation. | rsc.org |
Spectroscopic and Analytical Characterization Methodologies in Iodobenzoate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. jchps.com For butyl 4-iodobenzoate (B1621894), both proton (¹H) and carbon-13 (¹³C) NMR are used to map out the hydrogen and carbon atoms, respectively.
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of a butyl 4-iodobenzoate isomer, tert-butyl 4-iodobenzoate, the spectrum clearly confirms its structure. rsc.org The aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The significant downfield shift of these protons is due to the deshielding effects of the electron-withdrawing ester group and the iodine atom. The nine equivalent protons of the tert-butyl group produce a single, strong singlet peak. rsc.org
For the n-butyl isomer, the spectrum would show distinct signals for the butyl chain: a triplet for the terminal methyl group (-CH₃), a triplet for the methylene (B1212753) group attached to the oxygen (-OCH₂-), and two overlapping multiplets for the two central methylene groups (-CH₂CH₂-).
Table 1: Representative ¹H-NMR Data for tert-Butyl 4-iodobenzoate in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.74 | d | 2H | Aromatic protons ortho to the ester group |
| 7.67 | d | 2H | Aromatic protons ortho to the iodine atom |
| 1.57 | s | 9H | tert-butyl protons |
Data sourced from a 400 MHz spectrometer. rsc.org
Carbon-13 NMR spectroscopy is an essential tool for characterizing the carbon skeleton of a molecule. numberanalytics.comyoutube.com It reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment, such as their hybridization and proximity to electronegative atoms. libretexts.org In the ¹³C-NMR spectrum of tert-butyl 4-iodobenzoate, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tert-butyl group. rsc.org The carbonyl carbon appears significantly downfield (around 165 ppm) due to the strong deshielding effect of the two oxygen atoms. The carbon atom bonded to iodine (C-I) is found at a characteristic upfield position for a carbon attached to a heavy halogen (around 100 ppm). rsc.org
Table 2: ¹³C-NMR Spectral Data for tert-Butyl 4-iodobenzoate in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.2 | Carbonyl carbon (C=O) |
| 137.5 | Aromatic carbon (C-I) |
| 131.5 | Aromatic carbons (CH) |
| 131.0 | Aromatic carbon (C-COO) |
| 100.1 | Aromatic carbon attached to iodine |
| 81.4 | Quaternary carbon of tert-butyl group |
| 28.2 | Methyl carbons of tert-butyl group |
Data sourced from a 100 MHz spectrometer. rsc.org
Deuterium (B1214612) labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. youtube.comchem-station.com By replacing specific hydrogen atoms with their heavier isotope, deuterium (D), scientists can track how and where bonds are broken and formed. This method relies on the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to different reaction rates. chem-station.com
In research involving iodobenzoates, deuterium labeling is used to study various transformations. For instance, in electrochemical reductions, ethyl 4-iodobenzoate has been successfully deuterated with high efficiency (92% deuterium incorporation) using D₂O as the deuterium source. chinesechemsoc.org Such experiments are crucial for understanding the intermediates and pathways of reductive dehalogenation reactions. chinesechemsoc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. savemyexams.com The IR spectrum of this compound displays characteristic absorption bands that confirm its identity. bellevuecollege.edu
The most prominent peak is the strong absorption from the carbonyl (C=O) group of the ester, which typically appears in the range of 1700-1725 cm⁻¹. scielo.br Other key absorptions include the C-O stretch of the ester group, C-H stretches from the aromatic ring and the aliphatic butyl chain, and aromatic C=C bending vibrations. scielo.brlibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern that can be used to confirm the exact identity of the compound against a reference spectrum. savemyexams.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2870 | C-H stretch | Aliphatic (Butyl group) |
| 1725-1700 | C=O stretch | Ester |
| 1600-1450 | C=C stretch | Aromatic Ring |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is widely used in the analysis of reaction products to assess purity and confirm the identity of synthesized compounds. allenpress.com In the context of iodobenzoate research, GC-MS is used to monitor the progress of reactions and analyze the final products. rsc.org
When a sample of this compound is analyzed, the gas chromatograph first separates it from any impurities or unreacted starting materials. The separated compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For tert-butyl 4-iodobenzoate, a molecular ion peak (or a related ion) with an m/z of 303 has been reported. rsc.org Further fragmentation can occur, providing additional structural confirmation.
Computational and Theoretical Chemistry Studies of Butyl 4 Iodobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a cost-effective and reasonably accurate method, particularly for systems composed of main group elements. walisongo.ac.id DFT calculations, often using functionals like B3LYP, are employed to explore various aspects of Butyl 4-iodobenzoate's chemical nature. walisongo.ac.idresearchgate.netconicet.gov.armdpi.com
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are crucial for mapping out the intricate pathways of chemical reactions involving Butyl 4-iodobenzoate (B1621894). By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can elucidate detailed reaction mechanisms. e3s-conferences.orgnih.gov For instance, in reactions such as hydrolysis, DFT can pinpoint the rate-determining step, which is often the nucleophilic attack on the ester group. researchgate.net The transition state theory posits that a reaction will preferentially occur at the position where the energy barrier (activation energy) between the reactants and the transition state is lowest. mdpi.com
These calculations can model various reaction conditions, including the presence of catalysts or different solvents, providing a comprehensive understanding of how these factors influence the reaction pathway. researchgate.netnih.gov The geometry of the transition state structure itself offers valuable information about the steric and electronic demands of the reaction. e3s-conferences.orgnih.gov For example, DFT has been used to study the transition states in the base-catalyzed hydrolysis of similar esters, revealing the precise geometry of the hydroxide (B78521) ion's attack on the carbonyl carbon. researchgate.net
Analysis of Catalytic Cycles and Intermediate Structures
Many reactions involving this compound are catalyzed, often by transition metals. DFT calculations are indispensable for understanding the complete catalytic cycle. unimi.it This involves identifying and characterizing the structures of all intermediates and transition states within the cycle. For example, in a palladium-catalyzed cross-coupling reaction, DFT can help to understand the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound, including the orientation of its butyl chain and the planarity of the benzene (B151609) ring, is fundamental to its reactivity. DFT calculations are used to perform conformational analysis, identifying the most stable (lowest energy) conformations of the molecule. nih.gov This process involves optimizing the molecular geometry, which means finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. nsf.gov
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules in terms of the distribution and energy of their electrons. For this compound, analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. walisongo.ac.idmpg.de The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic absorption properties and its reactivity. walisongo.ac.id
DFT calculations are commonly used to compute the energies and visualize the shapes of these frontier molecular orbitals. researchgate.netresearchgate.net For this compound, the HOMO is typically localized on the electron-rich iodinated benzene ring, while the LUMO is often centered on the carbonyl group and the aromatic ring. researchgate.net This distribution of electron density helps to explain the molecule's behavior in various reactions. For example, the LUMO's location suggests that nucleophilic attack will likely occur at the carbonyl carbon. researchgate.net
Prediction of Chemical Reactivity and Selectivity
Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions before they are even attempted in the lab. By calculating the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form. e3s-conferences.org For this compound, this could involve predicting the regioselectivity of an electrophilic aromatic substitution or the stereoselectivity of a reaction at a chiral center.
For instance, in a reaction with multiple potential sites for attack, DFT calculations can determine the energy barriers for each pathway, with the lowest barrier corresponding to the major product. rsc.org This predictive power is invaluable for designing new synthetic routes and for understanding the outcomes of complex reactions. diva-portal.org Computational studies can also rationalize observed selectivities, providing a deeper understanding of the underlying electronic and steric factors that govern the reaction. rsc.org
Cheminformatics and Database Utilization in Research
Cheminformatics involves the use of computational tools to store, retrieve, and analyze chemical information. Large chemical databases like PubChem and ChemSpider contain a wealth of information about this compound, including its structure, properties, and links to relevant literature. nih.govchemspider.comnih.gov These databases are essential resources for researchers, providing a starting point for computational studies and a means to compare calculated properties with experimental data.
Researchers can use these databases to find known reactions of this compound, which can then be studied in more detail using DFT or other computational methods. chemicalbook.com Furthermore, the data in these databases can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a series of compounds with their biological activity or physical properties. While not directly a computational chemistry method, the use of these databases is an integral part of modern chemical research, often preceding and informing more intensive computational investigations.
Advanced Applications in Organic Synthesis and Materials Science
Synthetic Utility in the Production of Fine and Specialty Chemicals
Butyl 4-iodobenzoate (B1621894) serves as a crucial intermediate in the synthesis of fine and specialty chemicals, particularly within the pharmaceutical and agrochemical industries. ussaudi.org Its utility stems from the ability of the 4-iodo-substituted benzene (B151609) ring to undergo various cross-coupling reactions, allowing for the introduction of complex molecular fragments.
One of the notable applications of derivatives of 4-iodobenzoic acid, such as its esters, is in the synthesis of the antifolate drug Pemetrexed. mdpi.com In synthetic routes leading to Pemetrexed, ethyl 4-iodobenzoate is utilized in a Heck cross-coupling reaction, a testament to the importance of the iodo-benzoate scaffold in constructing complex, biologically active molecules. mdpi.com The tert-butyl ester variant, tert-butyl 4-iodobenzoate, is also employed as a key starting material for creating various biologically active compounds and is considered a fine chemical intermediate. pharmaffiliates.com
The production of specialty chemicals is further exemplified by the use of butyl 4-iodobenzoate in creating precursors for agrochemical applications, such as those involving crop protection. ussaudi.org The reactivity of the compound makes it a valuable component in multi-step syntheses that aim to produce molecules with specific biological functions.
Development of Novel Organic Molecules and Complex Targets
The development of novel organic molecules often relies on the strategic use of functionalized building blocks, and this compound is a prime example. It is extensively used as a precursor for generating a wide range of substituted aromatic compounds. smolecule.com The tert-butyl ester group can act as a protecting group, which can be removed under specific conditions, while the iodine atom provides a reactive handle for forming new chemical bonds. smolecule.com
Key reactions involving this compound for the synthesis of complex molecules include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between this compound and various boronic acids is a powerful method for forming biaryl compounds. smolecule.com These biaryl structures are significant scaffolds in medicinal chemistry and materials science.
Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with aryl halides like this compound, leading to the formation of substituted alkynes. These products are valuable intermediates in the synthesis of peptidomimetics and other complex organic frameworks. beilstein-journals.org
Heck Coupling: As seen in the synthesis of Pemetrexed precursors, the Heck reaction is used to form carbon-carbon bonds by reacting this compound with alkenes. mdpi.com
Heterocyclic Compound Synthesis: The reactive iodine atom facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of diverse heterocyclic compounds with potential biological activities. smolecule.com
An example of its application in complex target synthesis is in the creation of phosphatase-stable, cell-permeable peptidomimetic pro-drugs that target the SH2 domain of Stat3, a protein implicated in cancer. nih.gov In this context, derivatives of 4-iodobenzoate are used to construct key components of these complex molecules. nih.gov Furthermore, tert-butyl 4-iodobenzoate has been utilized in the synthesis of a high-crystalline perylene-based hydrogen-bonded organic framework, demonstrating its role in creating ordered molecular assemblies for advanced applications like photocatalysis. researchgate.net
The table below showcases examples of complex molecules synthesized using this compound as a key building block.
| Molecule Class | Synthetic Method | Application Area |
| Biaryl Compounds | Suzuki-Miyaura Coupling | Medicinal Chemistry, Materials Science smolecule.com |
| Substituted Alkynes | Sonogashira Coupling | Peptidomimetics beilstein-journals.org |
| Pemetrexed Precursors | Heck Coupling | Pharmaceuticals mdpi.com |
| Heterocyclic Compounds | C-N Bond Formation | Medicinal Chemistry smolecule.com |
| Stat3 Targeting Pro-drugs | Multi-step Synthesis | Cancer Research nih.gov |
| Perylene-Based HOFs | Palladium-catalyzed Coupling | Photocatalysis researchgate.net |
Role in Materials Science Innovation
The unique electronic and structural properties of this compound make it a valuable component in the innovation of new materials with tailored functionalities. chembk.com
This compound and its derivatives are utilized in the development of advanced polymer materials. The presence of the iodo-functional group allows for its incorporation into polymer chains through various polymerization techniques. This integration can impart specific properties to the resulting polymers. For instance, the high atomic weight of iodine can increase the refractive index of the polymer, a desirable characteristic for optical applications. Additionally, the aromatic ring contributes to thermal stability.
While specific, widely-commercialized polymers based solely on this compound are not extensively documented in the provided search results, its role as a monomer or functionalizing agent in research settings is evident. It can be used in the synthesis of functional materials like conducting polymers, where the electronic properties of the incorporated aromatic rings are crucial. lookchem.com The development of biodegradable and thermosensitive poly(organophosphazene) hydrogels for biomedical applications also involves the use of related functional molecules, highlighting the potential for iodinated compounds in creating smart polymers. google.com
This compound serves as an additive and a synthetic precursor in the creation of luminescent materials, dyes, and protective coatings. chembk.comchembk.com The heavy iodine atom can influence the photophysical properties of molecules, sometimes promoting intersystem crossing, which is a key process in phosphorescence.
Research has demonstrated that 4-iodobenzoate ligands can be used to synthesize lanthanide complexes with notable luminescent properties. researchgate.netresearchgate.net The choice of the halogen substituent on the benzoate (B1203000) ligand, including iodine, affects the energy transfer processes within the complex and, consequently, its emission characteristics. researchgate.netresearchgate.net These materials have potential applications in areas such as lighting, displays, and bio-imaging.
Furthermore, derivatives of this compound are employed in the synthesis of fluorescent dyes. A notable example is the creation of dye films for the detection of NOx-based explosives. In this application, a derivative, methyl-4-iodobenzoate, is reacted with an amine via a Sonogashira coupling to produce an asymmetric triphenylamine (B166846) derivative. google.com This dye exhibits fluorescence quenching in the presence of electron-deficient molecules like nitroaromatics, making it a sensitive detection reagent. google.com The stability and reactivity of such compounds also make them suitable for integration into industrial coatings.
The table below summarizes the role of this compound in materials science.
| Material Type | Role of this compound | Resulting Property/Application |
| Polymer Materials | Monomer / Functionalizing Agent | Enhanced refractive index, thermal stability lookchem.com |
| Luminescent Materials | Ligand for Lanthanide Complexes | Tunable light emission researchgate.netresearchgate.net |
| Fluorescent Dyes | Synthetic Building Block | Detection of explosives google.com |
| Coatings | Additive / Precursor | Enhanced durability and functionality |
Research and Development for Future Chemical Technologies
The ongoing research and development involving this compound and related compounds are paving the way for future chemical technologies. The versatility of this molecule ensures its continued relevance in both academic and industrial research.
Future research directions are likely to focus on several key areas:
Development of Novel Catalytic Systems: While palladium-catalyzed reactions are well-established, research into more sustainable and efficient catalysts, potentially using earth-abundant metals, for activating the C-I bond in this compound is an active area of investigation.
Green Chemistry Approaches: The development of synthetic methods that use greener solvents, lower energy input, and generate less waste is a priority. This includes exploring one-pot reactions and flow chemistry processes involving this compound.
New Functional Materials: There is significant potential for designing and synthesizing novel polymers and organic frameworks with precisely controlled properties. This includes materials for organic electronics, sensors, and advanced coatings. The use of this compound in creating materials with high refractive indices for optical applications or in self-healing polymers remains a promising avenue.
Exploration of Biological Activity: The role of this compound as a building block for pharmaceuticals is well-recognized. pharmaffiliates.com Future research will likely involve its use in the synthesis of new drug candidates targeting a wider range of diseases. The compound itself and its simple derivatives may also be screened for novel biological activities.
In essence, this compound is not just a chemical intermediate but a key enabler of innovation. Its continued exploration is expected to contribute significantly to the advancement of organic synthesis, medicinal chemistry, and materials science.
Q & A
Q. What are the standard protocols for synthesizing Butyl 4-iodobenzoate, and what analytical techniques are recommended for confirming its purity?
- Methodological Answer : The synthesis typically involves esterification of 4-iodobenzoic acid with butanol using acid catalysis (e.g., H₂SO₄). Key steps include refluxing under anhydrous conditions, followed by purification via recrystallization or column chromatography. For purity confirmation, employ:
- NMR spectroscopy (¹H/¹³C) to verify ester formation and iodine substitution patterns.
- Mass spectrometry (MS) to confirm molecular weight (e.g., molecular ion peak at m/z 318.04 for C₁₁H₁₃IO₂).
- Melting point analysis to compare with literature values.
Safety protocols (e.g., PPE, fume hood use) should align with SDS guidelines for similar iodinated compounds .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with water.
Refer to SDS for iodinated esters (e.g., methyl 4-iodobenzoate) for toxicity analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to confirm assignments.
- Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference in ¹H NMR.
- IR Analysis : Verify ester carbonyl (~1720 cm⁻¹) and iodine-substituted aromatic ring vibrations (C-I stretch ~500 cm⁻¹).
- Contradiction Resolution : Re-examine reaction conditions (e.g., byproduct formation due to incomplete esterification) and repeat under optimized parameters .
Q. What strategies are effective in optimizing the crystal growth of this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use slow-evaporation techniques with solvents like dichloromethane/hexane mixtures to promote nucleation.
- Temperature Gradients : Gradually reduce temperature (e.g., 25°C → 4°C) to enhance crystal quality.
- Crystallography Software : Refine structures using SHELXL (for small molecules) to resolve disorder or twinning issues. Validate with Rint values < 5% and R1 < 0.05 .
Q. How should researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with varying ligands (e.g., SPhos, XPhos).
- Solvent/Base Optimization : Evaluate polar aprotic solvents (DMF, THF) and bases (K₂CO₃, Cs₂CO₃) for coupling efficiency.
- Kinetic Monitoring : Use GC-MS or HPLC to track iodobenzene byproduct formation.
- Control Experiments : Compare with non-iodinated analogs to isolate electronic effects of the iodine substituent .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing discrepancies in thermal stability data (e.g., TGA/DSC) of this compound?
- Methodological Answer :
- Error Analysis : Calculate standard deviations across triplicate runs to distinguish experimental noise from true thermal decomposition trends.
- Baseline Correction : Apply software tools (e.g., TA Instruments Trios) to account for instrument drift.
- Kinetic Modeling : Use Flynn-Wall-Ozawa isoconversional methods to derive activation energies for decomposition steps .
Q. How can computational chemistry (e.g., DFT) complement experimental studies on the electronic properties of this compound?
- Methodological Answer :
- HOMO-LUMO Calculations : Predict reactivity sites using Gaussian or ORCA software.
- Electrostatic Potential Maps : Visualize iodine's electron-withdrawing effects on aromatic ring charge distribution.
- Transition State Modeling : Simulate reaction pathways (e.g., nucleophilic substitution) to validate experimental kinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
